molecular formula C8H12F3N3OS B6645334 2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol

2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol

Cat. No. B6645334
M. Wt: 255.26 g/mol
InChI Key: JIDAVKAIQCZVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol is a compound that has been extensively studied for its potential use in scientific research. This compound is a member of the beta-adrenergic agonist family and has been shown to have a variety of effects on the body.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol involves binding to beta-adrenergic receptors in the body. This binding activates the receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates a variety of proteins, leading to the observed physiological effects of this compound.
Biochemical and Physiological Effects:
2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol has a variety of biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, and metabolic rate. It has also been shown to have bronchodilatory effects, making it a potential treatment for respiratory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol in lab experiments include its well-understood mechanism of action and its ability to produce consistent physiological effects. However, there are also limitations to its use, including potential toxicity and the need for careful dosing.

Future Directions

There are many potential future directions for research on 2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol. These include further studies on its potential use in the treatment of respiratory disorders, as well as investigations into its potential use as a performance-enhancing drug. Additionally, there is potential for the development of new compounds based on the structure of 2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol that may have improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine with 2-methyl-2-propanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the product is obtained in good yield after purification.

Scientific Research Applications

2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of effects on the body, including increasing heart rate, blood pressure, and metabolic rate. It has also been shown to have potential applications in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders.

properties

IUPAC Name

2-methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3OS/c1-7(2,15)4-14(3)6-13-12-5(16-6)8(9,10)11/h15H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDAVKAIQCZVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C1=NN=C(S1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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